3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide
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Overview
Description
3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide is a chemical compound that has been found to have potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the expression of various proteins that are involved in cancer cell growth. Additionally, it has been found to reduce inflammation by inhibiting the production of various inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide in lab experiments is its potential therapeutic applications. It has been found to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide for therapeutic applications.
Synthesis Methods
The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetamide to yield the final product.
Scientific Research Applications
3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10-3-6(8(12)4-9(10)15)2-7(5-13)11(14)17/h2-4,15H,1H3,(H2,14,17)/b7-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFNKLNKWSGSU-UQCOIBPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=S)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=S)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enethioamide |
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